molecular formula C10H19NO B8736383 2-(1-Cyclopropylpiperidin-4-yl)ethanol

2-(1-Cyclopropylpiperidin-4-yl)ethanol

Cat. No.: B8736383
M. Wt: 169.26 g/mol
InChI Key: JLGHDULBOZNAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclopropylpiperidin-4-yl)ethanol is a piperidine derivative featuring a cyclopropyl substituent on the piperidine nitrogen and an ethanol group at the 4-position (Fig. 1). Piperidine scaffolds are widely utilized in pharmaceuticals and agrochemicals due to their conformational flexibility and ability to interact with biological targets . The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability and binding specificity compared to unsubstituted piperidines.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(1-cyclopropylpiperidin-4-yl)ethanol

InChI

InChI=1S/C10H19NO/c12-8-5-9-3-6-11(7-4-9)10-1-2-10/h9-10,12H,1-8H2

InChI Key

JLGHDULBOZNAFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Piperidine Ring

The nature of substituents on the piperidine nitrogen significantly influences physicochemical and biological properties.

Table 1: Substituent Comparison of Piperidine Derivatives

Compound Name Substituent on Piperidine Key Structural Features Molecular Weight* Hypothesized Impact Reference
2-(1-Cyclopropylpiperidin-4-yl)ethanol Cyclopropyl Ethanol at 4-position ~211.3 g/mol Enhanced rigidity; metabolic stability
7-(1-Cyclobutylpiperidin-4-yl)-... Cyclobutyl Pyridopyrimidone core Higher (>500 g/mol) Increased lipophilicity; steric bulk
7-(1-Isopropylpiperidin-4-yl)-... Isopropyl Pyrazolo-pyrimidine framework Higher (~550 g/mol) Reduced steric hindrance; faster metabolism

*Molecular weights estimated based on structural formulas.

  • Cyclopropyl vs. Cyclobutyl: The smaller cyclopropyl ring (vs.
  • Cyclopropyl vs. Isopropyl : The cyclopropyl group’s sp²-hybridized carbons may enhance electronic interactions compared to the purely aliphatic isopropyl group .

Functional Group Variations

The ethanol group distinguishes this compound from analogs with alternative functional moieties.

Table 2: Functional Group Comparison

Compound Name Functional Group Key Properties Biological Implications Reference
This compound Ethanol Polar, H-bond donor/acceptor Improved solubility; oxidizable
2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride Chloroacetamide Electrophilic chloro group; amide bond Potential protease inhibition
n-(1-Cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide Sulfonamide Strong H-bond acceptor; acidic proton Enhanced target affinity (e.g., kinases)
  • Ethanol vs. Acetamide: The ethanol group’s polarity may improve bioavailability compared to the more lipophilic acetamide derivative. However, the acetamide’s stability could prolong half-life .
  • Ethanol vs. Sulfonamide: Sulfonamides are often associated with kinase inhibition, whereas ethanol derivatives may target enzymes like tyrosinase (as seen in phenylethanol analogs) .

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